2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is a fluorinated compound characterized by its unique chemical structure and properties. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. This compound is primarily used in various applications due to its exceptional chemical properties.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate falls under the classification of fluorinated acrylates. These compounds are notable for their hydrophobic characteristics and resistance to thermal degradation, making them suitable for advanced applications in coatings and sealants.
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate typically involves the polymerization of specific fluorinated monomers. The synthesis can be achieved through several methods including:
The polymerization process requires careful control of temperature and pressure conditions to ensure high yield and purity of the product. Reaction conditions often include inert atmospheres to prevent unwanted reactions with moisture or oxygen.
The molecular formula of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is . The structure features a hexanediol backbone with octafluorinated side chains that contribute to its unique properties.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate can undergo various chemical reactions typical for acrylate compounds:
The reactivity of the double bonds allows for modifications that enhance the mechanical properties of polymers derived from this compound.
The mechanism of action for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate primarily involves its ability to form stable polymers through radical polymerization. The initiation step involves generating free radicals that react with the methacrylate groups to propagate the polymer chain.
This process results in materials that exhibit enhanced chemical resistance and durability due to the presence of fluorinated groups which repel water and oils.
The chemical stability of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is attributed to its fluorinated structure which imparts low surface energy and high resistance to thermal degradation.
Relevant data indicates that this compound has a vapor pressure of approximately mmHg at 25 °C .
Due to its unique properties as a fluorinated acrylate:
Free-radical polymerization represents the predominant method for converting 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl dimethacrylate (CAS 66818-54-0, C₁₄H₁₄F₈O₄) into high-performance fluoropolymers. The electron-withdrawing perfluoroalkyl segment significantly alters the monomer’s reactivity compared to non-fluorinated analogs. This moiety reduces electron density at the methacrylic double bond, increasing susceptibility to radical addition while concurrently elevating steric hindrance at the propagating chain ends. Such dual effects necessitate precise kinetic control, typically achieved through initiator systems like azobisisobutyronitrile (AIBN) or benzoyl peroxide at concentrations of 0.5–2 mol% [1].
The polymerization exotherm requires rigorous temperature modulation (60–80°C) to prevent thermal runaway. Studies indicate that the monomer’s fluorine content (≈38.1% by weight) promotes heterogeneous propagation due to phase separation, yielding polymers with interlaced crystalline and amorphous domains. This microstructure directly enhances hydrophobicity and chemical resistance in the final materials. Industrial implementations utilize semi-batch reactors with controlled feed rates to manage the heat flux and maintain molecular uniformity [5].
Telomerization addresses molecular weight distribution challenges inherent in conventional radical polymerization of fluorinated dimethacrylates. By employing chain-transfer agents (CTAs) such as mercaptans or halogenated compounds, this technique curtails chain propagation to yield oligomers with precise end-group functionality and reduced polydispersity (Đ < 1.8). For 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl dimethacrylate, optimized telogen systems enable targeted degrees of polymerization (DP) between 5–20 units, critical for applications requiring solubility-processable fluoropolymers [1] [2].
Table 1: Impact of Telogen Selection on Oligomer Characteristics
Telogen Type | Molar Ratio (Telogen:Monomer) | Average DP Achieved | Polydispersity Index (Đ) |
---|---|---|---|
1-Dodecanethiol | 1:15 | 12 | 1.62 |
Carbon Tetrachloride | 1:10 | 8 | 1.78 |
1-Hexanethiol | 1:20 | 18 | 1.71 |
Reaction kinetics modeling confirms a chain-transfer constant (Cₜ) of 0.15–0.35 for perfluorinated dimethacrylates, indicating moderate telogen efficacy. Industrial-scale syntheses (e.g., Matrix Scientific, SynQuest) leverage this approach to manufacture dimethacrylate oligomers with terminal thiol or bromine groups, facilitating downstream crosslinking or derivatization [1] [2].
Oxygen sensitivity mandates inert-atmosphere protocols for synthesizing high-purity 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl dimethacrylate derivatives. Transition metal catalysts—notably copper(I) bromide complexed with PMDETA (pentamethyldiethylenetriamine)—enable atom transfer radical polymerization (ATRP) with exceptional control over architecture (e.g., block or gradient copolymers). This system operates effectively at 70°C in anhydrous toluene, achieving >95% monomer conversion while maintaining Đ values below 1.3 [3] [8].
Table 2: Catalytic Performance in Inert-Atmosphere Polymerization
Catalyst System | Reaction Temp (°C) | Monomer Conversion (%) | Đ | Reaction Time (h) |
---|---|---|---|---|
CuBr/PMDETA | 70 | 97.2 | 1.28 | 12 |
RuCp*Cl(PPh₃)₂ | 85 | 93.5 | 1.35 | 8 |
FeBr₂/TPMA | 65 | 88.7 | 1.41 | 15 |
The perfluorinated chain’s hydrophobicity necessitates catalyst modifications to prevent phase segregation. Biphasic systems incorporating fluorous solvents (e.g., perfluorohexane) enhance catalyst solubility and stability, particularly for ruthenium-based complexes. Precursor diol handling (e.g., 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, CAS 315-25-9) requires storage below 8°C to prevent diol degradation that would propagate impurities into the dimethacrylate monomer [3] [8].
Solvent polarity critically influences both the esterification synthesis of the monomer and its subsequent polymerization. Polar aprotic solvents (DMF, acetonitrile) maximize yields during the methacrylation of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol—typically employing methacryloyl chloride with triethylamine as an acid scavenger. These solvents solubilize ionic intermediates while tolerating reaction temperatures up to 50°C, achieving isolated yields of 85–92% after aqueous workup [1] [4].
Table 3: Solvent Performance in Industrial Esterification
Solvent | Dielectric Constant | Reaction Temp (°C) | Isolated Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
Acetonitrile | 37.5 | 50 | 92 | <1.0 |
Dimethylformamide | 38.3 | 50 | 89 | 1.5 |
Tetrahydrofuran | 7.6 | 50 | 78 | 4.2 |
Dichloromethane | 8.9 | 40 | 85 | 3.1 |
Industrial-scale reactors (>100 L) employ continuous distillation to recycle solvents and remove inhibitors like hydroquinone. Crucially, solvent purity must exceed 99.5% to prevent chain-terminating side reactions during polymerization. Post-esterification, fractional vacuum distillation (107°C at 0.9 mmHg) purifies the monomer, with process economics heavily favoring acetonitrile due to its lower boiling point and minimal azeotrope formation with the dimethacrylate [1] [4] [8].
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